molecular formula C21H23Br2NO5 B1426760 (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid CAS No. 218769-47-2

(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid

Cat. No. B1426760
CAS RN: 218769-47-2
M. Wt: 529.2 g/mol
InChI Key: FIDRCCMPVDNMJC-KRWDZBQOSA-N
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Description

(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid is a useful research compound. Its molecular formula is C21H23Br2NO5 and its molecular weight is 529.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Safety Evaluation in Food Contact Materials

One of the key applications of compounds related to (2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid is in the safety evaluation of substances used in food contact materials. A study by Flavourings (2011) discussed the risk assessment of a similar compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, finding no safety concern for consumers if used in polyolefins in contact with specific food types and if migration does not exceed certain limits (Flavourings, 2011).

Asymmetric Synthesis of Amino Acid Derivatives

In the field of synthetic chemistry, compounds like this compound are crucial in the asymmetric synthesis of non-natural amino acid derivatives. Yang et al. (2015) demonstrated the synthesis of novel α-amino acid derivatives with high stereoselectivity, utilizing similar compound structures (Yang et al., 2015).

Organic Acid Analysis in Microbiology

In microbiology, derivatives of tert-butoxycarbonylamino propanoic acid are used in the analysis of organic acids in cultures of thermophilic sulfur-dependent anaerobic archaeon. Rimbault et al. (1993) used tert-butyl derivatives for the gas chromatography and mass spectrometry analysis in their study, demonstrating the formation of various organic acids in different media (Rimbault et al., 1993).

Synthesis of Optically Active α-Mercapto Derivatives

The synthesis of optically active α-mercapto derivatives of propanoic and similar acids is another important application. Strijtveen and Kellogg (1987) prepared active α-mercapto derivatives of 3-phenylpropanoic, 2-phenylacetic, and other acids, highlighting the versatility of these compounds in organic synthesis (Strijtveen & Kellogg, 1987).

Neuroexcitant Synthesis

In pharmaceutical research, related compounds are used in the synthesis of neuroexcitants. Pajouhesh et al. (2000) described the preparation of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of neuroexcitant AMPA, using a process involving tert-butoxycarbonyl-amino propanoic acid derivatives (Pajouhesh et al., 2000).

Crystal Structure Analysis

The study of crystal structures also makes use of these compounds. Liu et al. (2004) synthesized (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one using a chiral controller, analyzing its crystal structure to understand molecular configurations (Liu et al., 2004).

properties

IUPAC Name

(2S)-3-(3,5-dibromo-4-phenylmethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Br2NO5/c1-21(2,3)29-20(27)24-17(19(25)26)11-14-9-15(22)18(16(23)10-14)28-12-13-7-5-4-6-8-13/h4-10,17H,11-12H2,1-3H3,(H,24,27)(H,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDRCCMPVDNMJC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid
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(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid
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(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid
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(2S)-3-[3,5-Dibromo-4-(phenylmethoxy)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid

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